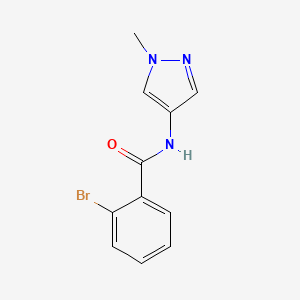
2-bromo-N-(1-methylpyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(1-methylpyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have a unique mechanism of action, which has led to its use in biochemical and physiological studies. In
Scientific Research Applications
2-bromo-N-(1-methylpyrazol-4-yl)benzamide has been extensively used in scientific research due to its potential applications in various fields. It has been found to be a useful tool in studying the metabolism of drugs and xenobiotics in the liver. It has also been used in the synthesis of novel compounds that have potential applications in drug discovery. Additionally, it has been used in various biochemical and physiological studies to understand its mechanism of action and its effects on different biological systems.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-methylpyrazol-4-yl)benzamide involves the inhibition of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and xenobiotics in the liver. This inhibition leads to the accumulation of these compounds in the liver, which can have various physiological and biochemical effects. Additionally, this compound has been found to have an inhibitory effect on the growth of cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(1-methylpyrazol-4-yl)benzamide have been extensively studied. It has been found to have a significant impact on the metabolism of drugs and xenobiotics in the liver, leading to the accumulation of these compounds in the liver. This can have various physiological effects, such as liver damage and toxicity. Additionally, this compound has been found to have an inhibitory effect on the growth of cancer cells, which makes it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
2-bromo-N-(1-methylpyrazol-4-yl)benzamide has several advantages and limitations for lab experiments. Its unique mechanism of action makes it a useful tool in studying the metabolism of drugs and xenobiotics in the liver. Additionally, its inhibitory effect on the growth of cancer cells makes it a potential candidate for cancer therapy. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise.
Future Directions
There are several future directions for the use of 2-bromo-N-(1-methylpyrazol-4-yl)benzamide in scientific research. One potential area of research is the development of novel compounds based on this compound that have potential applications in drug discovery. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on different biological systems. Finally, there is a need for further research to explore the potential applications of this compound in cancer therapy.
Synthesis Methods
The synthesis of 2-bromo-N-(1-methylpyrazol-4-yl)benzamide involves the reaction of 4-bromo-1-methylpyrazole with 2-aminobenzamide in the presence of a suitable solvent and a catalyst. The reaction mixture is heated under reflux conditions, and the resulting product is purified using column chromatography. This method has been optimized to produce high yields of the compound with good purity.
properties
IUPAC Name |
2-bromo-N-(1-methylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-15-7-8(6-13-15)14-11(16)9-4-2-3-5-10(9)12/h2-7H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZBYDMNPOHMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1-methylpyrazol-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)



![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)
![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)
![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpyridine-3-carboxylic acid](/img/structure/B7541942.png)